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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary
N-Nitrosodicyclohexylamine (NDCHA), a member of the N-nitrosamine class of compounds,

has been identified as a substance of toxicological concern. This document provides a detailed

overview of its known toxicological properties, with a focus on its genotoxic and endocrine-

disrupting effects. While comprehensive data for all toxicological endpoints are not available,

this guide synthesizes the current scientific understanding from in vitro and limited in vivo

studies. The information herein is intended to support further research and risk assessment

activities.

N-nitrosamines as a class are recognized for their carcinogenic potential, often requiring

metabolic activation to exert their effects.[1][2] For NDCHA specifically, research has

highlighted its genotoxic potential and a distinct anti-androgenic mechanism of action.

However, there is a notable absence of robust data from sub-chronic, chronic, reproductive,

developmental, and carcinogenicity studies. This profile underscores the need for further

investigation to fully characterize the risk NDCHA poses to human health.

Acute and Genotoxicity Profile
N-Nitrosodicyclohexylamine has demonstrated genotoxic effects in a variety of in vitro

assays. These findings indicate its potential to damage DNA and induce mutations, which are

key events in carcinogenesis.
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Acute Toxicity
Limited data is available on the acute toxicity of NDCHA. An oral LD50 in rats has been

reported, suggesting low acute toxicity by ingestion.

Table 1: Acute Toxicity of N-Nitrosodicyclohexylamine

Species
Route of
Administration

Endpoint Value Reference

Rat Oral LD50 5 g/kg [3]

Genotoxicity
Multiple studies have investigated the genotoxic potential of NDCHA in bacterial and

mammalian cell systems. The results are summarized below.

Table 2: Genotoxicity of N-Nitrosodicyclohexylamine
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Test
System

Cell Type
Metabolic
Activatio
n

Endpoint Result
Concentr
ation
Range

Referenc
e

Ames Test

Salmonella

typhimuriu

m TA98,

TA100,

TA1535

With S9

mix

Gene

Mutation
Negative

Not

specified
[4]

Ames Test

Salmonella

typhimuriu

m TA104

With

Aroclor-

1254

induced S9

Gene

Mutation

Inconclusiv

e

(microcolo

ny

induction)

> 250 µ

g/plate
[4]

Sister

Chromatid

Exchange

(SCE) Test

V79

Chinese

Hamster

Cells

Not

specified

Chromoso

mal

Damage

Positive
5 µM - 100

µM
[5]

Single Cell

Gel Assay

(Comet

Assay)

V79

Chinese

Hamster

Cells

Not

specified

DNA

Strand

Breaks

Positive
5 µM - 100

µM
[5]

In Vitro

Micronucle

us Test

Isolated

Human

Lymphocyt

es

Not

specified

Chromoso

mal

Damage

Weakly

Positive

15 - 100

µg/mL
[4]

Experimental Protocols
Test System: Isolated human lymphocytes.

Compound Preparation: N-Nitrosodicyclohexylamine was synthesized and purified to

>97% purity, with identity confirmed by GC/MS and NMR.

Procedure:
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Lymphocytes were treated with NDCHA at a dose range of 15-100 µg/mL.

The cytokinesis-block method was employed.

Micronuclei frequency was analyzed in binucleated cells.

Metabolic Activation: Arochlor-1254, β-naphthoflavone/phenobarbital, and pyrazole-induced

S9 fractions were used in parallel Ames tests, but the micronucleus assay was conducted

without exogenous metabolic activation.

Experimental Workflow: In Vitro Micronucleus Assay

Preparation

Treatment Assay Analysis

Synthesize & Purify
N-NO-DCHA (>97%)

Treat Lymphocytes with
N-NO-DCHA (15-100 µg/mL)

Isolate Human
Lymphocytes

Cytokinesis Block Harvest & Stain Cells Microscopic Analysis of
Binucleated Cells Score Micronuclei Frequency

Click to download full resolution via product page

Caption: Workflow for the in vitro micronucleus test with human lymphocytes.

Endocrine Disruption: Anti-Androgenic Activity
N-Nitrosodicyclohexylamine has been identified as an anti-androgenic compound. Its

mechanism of action involves direct interaction with the androgen receptor, thereby inhibiting

the effects of androgens like dihydrotestosterone (DHT).

Mechanism of Anti-Androgenic Action
Studies have shown that NDCHA exhibits competitive binding to the androgen receptor (AR)

against 5α-dihydrotestosterone. This binding prevents the androgen-AR complex formation and

subsequent translocation to the nucleus, which in turn down-regulates the transcription of
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androgen-responsive genes, such as that for prostate-specific antigen (PSA).[6] Furthermore,

exposure to NDCHA has been shown to decrease the protein levels of the androgen receptor

itself.[6]

Signaling Pathway: Anti-Androgenic Action of N-Nitrosodicyclohexylamine
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Caption: Mechanism of anti-androgenic action of N-Nitrosodicyclohexylamine.

In Vitro Anti-Androgenic Activity
The anti-androgenic effects of NDCHA have been demonstrated in yeast two-hybrid and

reporter gene assays.

Table 3: In Vitro Anti-Androgenic Activity of N-Nitrosodicyclohexylamine

Assay System Endpoint Result Reference

Yeast Two-

Hybrid Assay

Yeast expressing

human AR and

SRC-1

Inhibition of DHT-

induced β-

galactosidase

activity

Dose-dependent

inhibition
[5]

AR-EcoScreen

Cell Reporter

Gene Assay

CHO-K1 cells

with human AR

and luciferase

reporter gene

Inhibition of DHT-

induced

luciferase activity

Dose-dependent

inhibition
[5]

Competitive

Binding Assay
Not specified

Competitive

binding to

androgen

receptor against

DHT

Positive [6]

Western Blot

Analysis
LNCaP cells

Androgen

receptor protein

levels

Decreased [6]

PSA Expression

Analysis
LNCaP cells

PSA mRNA

levels
Down-regulated [6]

Experimental Protocols
Principle: This assay assesses the interaction between the androgen receptor (AR) and a

coactivator (SRC-1) in the presence of an androgen (DHT) and the test compound
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(NDCHA). Inhibition of the interaction leads to a decrease in the expression of a reporter

gene (β-galactosidase).

Procedure:

Yeast cells co-transformed with plasmids for the AR ligand-binding domain and the SRC-1

receptor-interacting domain were cultured.

Cells were exposed to a fixed concentration of DHT and varying concentrations of

NDCHA.

β-galactosidase activity was measured to quantify the level of receptor-coactivator

interaction.

Metabolism and Pharmacokinetics
There is no specific information available on the absorption, distribution, metabolism, and

excretion (ADME) of N-Nitrosodicyclohexylamine. However, for N-nitrosamines in general,

metabolic activation is a critical step for their genotoxic and carcinogenic effects.

This process is typically mediated by cytochrome P450 (CYP) enzymes. The metabolic

pathways often involve α-hydroxylation, leading to the formation of unstable intermediates that

can generate reactive electrophilic species capable of alkylating DNA.[7][8] The specific CYP

isoforms involved can vary depending on the nitrosamine structure.

Other Toxicological Endpoints: Data Gaps
A comprehensive toxicological profile requires data from a range of studies. For N-
Nitrosodicyclohexylamine, significant data gaps exist for the following endpoints:

Sub-chronic and Chronic Toxicity: No studies were identified that evaluated the effects of

repeated exposure to NDCHA over sub-chronic (e.g., 90-day) or chronic durations.

Therefore, a No-Observed-Adverse-Effect Level (NOAEL) has not been established.

Carcinogenicity: There are no robust carcinogenicity bioassays available for NDCHA in the

public domain.[9] While many N-nitrosamines are known carcinogens, the carcinogenic

potential of NDCHA has not been experimentally determined.
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Reproductive and Developmental Toxicity: No studies were found that specifically

investigated the effects of NDCHA on reproductive function or developmental endpoints.

Conclusion and Future Directions
The available toxicological data for N-Nitrosodicyclohexylamine primarily point to its

genotoxic and anti-androgenic properties. The positive findings in multiple in vitro genotoxicity

assays raise concern for its potential carcinogenicity, a hallmark of many N-nitrosamines. Its

ability to act as an androgen receptor antagonist highlights a potential for endocrine disruption.

However, the significant data gaps in other critical areas of toxicology, including long-term

toxicity, carcinogenicity, and reproductive/developmental effects, preclude a complete risk

assessment. Further research is imperative to address these unknowns. Future studies should

prioritize:

In vivo genotoxicity studies to confirm the in vitro findings.

Sub-chronic toxicity studies in rodents to identify target organs and establish a NOAEL.

A comprehensive carcinogenicity bioassay to determine its tumorigenic potential.

Reproductive and developmental toxicity studies to assess its impact on these critical

endpoints.

Pharmacokinetic studies to understand its ADME profile and inform the design and

interpretation of toxicological studies.

A thorough understanding of the complete toxicological profile of N-Nitrosodicyclohexylamine
is essential for informed risk management and regulatory decision-making.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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